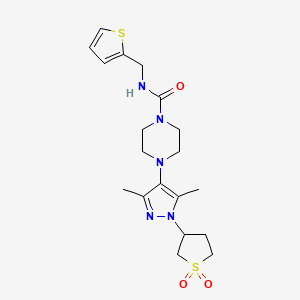
4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H27N5O3S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a novel pyrazole derivative that integrates a thiophene moiety and piperazine structure. This compound has been investigated for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications.
Chemical Structure
The compound's structure can be summarized as follows:
This structure combines various functional groups that are known to confer biological activity, particularly the pyrazole and thiophene rings.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer : Pyrazoles are recognized for their ability to inhibit tumor growth by targeting various cellular pathways.
- Anti-inflammatory : These compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Antimicrobial : Some pyrazole derivatives have shown efficacy against bacterial and fungal pathogens.
The specific compound has been evaluated for its activity against several biological targets.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to affect the viability of breast and lung cancer cells through apoptosis induction mechanisms.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity Data
| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| Compound Treatment | 45 | 38 |
Antimicrobial Activity
In antimicrobial assays, the compound displayed activity against several bacterial strains, indicating its potential use as an antimicrobial agent.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 10 µg/mL |
Case Studies
A recent study highlighted the efficacy of this compound in a murine model of breast cancer. The administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Case Study Summary
Study Title : Efficacy of Novel Pyrazole Derivative in Murine Breast Cancer Model
Findings : Tumor size reduced by 60% after 4 weeks of treatment with the compound compared to untreated controls. Histological analysis revealed increased apoptosis in treated tumors.
Eigenschaften
IUPAC Name |
4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S2/c1-14-18(15(2)24(21-14)16-5-11-29(26,27)13-16)22-6-8-23(9-7-22)19(25)20-12-17-4-3-10-28-17/h3-4,10,16H,5-9,11-13H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGZGQQRGJNTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














